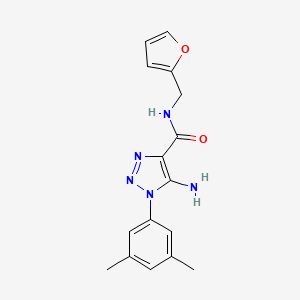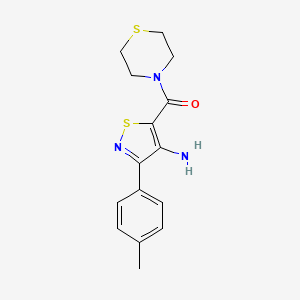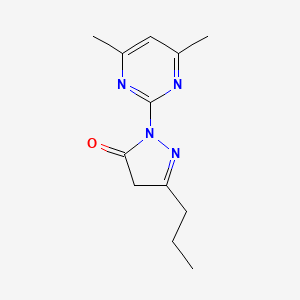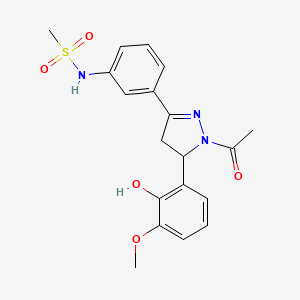![molecular formula C14H16ClN3O2 B2407180 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide CAS No. 2411219-28-6](/img/structure/B2407180.png)
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyanopyridine moiety, and an acetamide group attached to a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide typically involves the following steps:
Formation of the Cyanopyridine Moiety: The cyanopyridine moiety can be synthesized by reacting 2-chloropyridine with cyanogen bromide in the presence of a base such as sodium hydroxide.
Attachment to Cyclohexyl Ring: The cyanopyridine derivative is then reacted with 4-hydroxycyclohexylamine to form the intermediate compound.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: Studied for its potential antimicrobial and antiviral activities
Biological Research: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: Potential use in the synthesis of other pyridine derivatives with diverse biological activities.
作用机制
The mechanism of action of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in microbial growth and replication.
相似化合物的比较
Similar Compounds
2-Chloro-4-cyanopyridine: Another pyridine derivative with similar structural features.
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide: A compound with a similar cyanopyridine moiety.
Uniqueness
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
属性
IUPAC Name |
2-chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-8-13(19)18-11-3-5-12(6-4-11)20-14-10(9-16)2-1-7-17-14/h1-2,7,11-12H,3-6,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACGZPNHMIEKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)OC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)




![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate](/img/structure/B2407112.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)

